4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Vue d'ensemble

Description

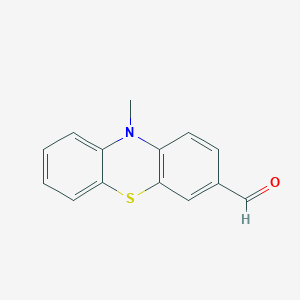

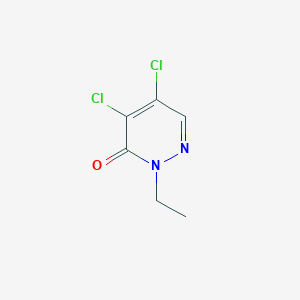

4,5-dichloro-2-ethyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C6H6Cl2N2O and its molecular weight is 193.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Overview of Pyridazinone Derivatives

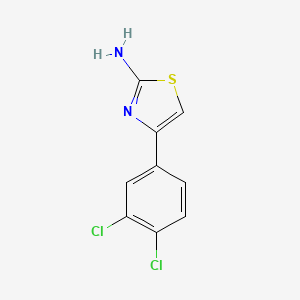

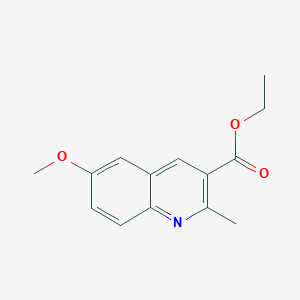

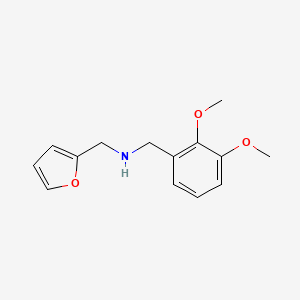

Pyridazinones, including 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, are known for their broad spectrum of biological activities. These compounds have been extensively studied for their pharmacological properties. The derivatives of pyridazinone have shown potent and selective inhibitory activities against cyclooxygenase-2 (COX-2), making them potential candidates for treating pain and inflammation associated with conditions like arthritis. Their ability to inhibit COX-2 selectively with minimal effects on COX-1 distinguishes them from traditional anti-inflammatory drugs, offering a favorable safety profile regarding gastrointestinal toxicity (Asif, 2016).

Synthesis and Applications

The synthesis of pyridazinone and its analogues primarily involves the addition of hydrazine derivatives to appropriately substituted carbon chains. This synthesis pathway has led to the creation of various pyridazinone derivatives with significant biological activities, especially in the cardiovascular system. The structural flexibility of pyridazinone allows for the incorporation of different moieties, which has been exploited to enhance their biological efficacy and applicability in medicinal chemistry (Jakhmola et al., 2016).

Azolo[d]pyridazinones in Medicinal Chemistry

Azolo[d]pyridazinones, which share a core structure with this compound, have been identified as privileged structures in medicinal chemistry. They exhibit a wide range of pharmacological activities, including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. Their importance against targets like PDE, COX, and DPP-4 highlights the versatility of azolo[d]pyridazinones in drug development. This underscores the potential of this compound derivatives in contributing to the design and development of new therapeutic agents (Tan & Ozadali Sari, 2020).

Mécanisme D'action

Mode of Action

The exact mode of action of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone is currently unknown due to the lack of specific studies focusing on this compound. It is known that pyridazinone derivatives exhibit a wide range of pharmacological activities . The interaction of this compound with its targets and the resulting changes would be a subject of interest for future research.

Biochemical Pathways

Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.

Propriétés

IUPAC Name |

4,5-dichloro-2-ethylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBYCKLNOVDZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350287 | |

| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33098-10-1 | |

| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)